2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants and fungi . This compound is characterized by its tetramethoxy and diacetate functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: Introduction of methoxy groups at specific positions on the xanthone core.
Oxidation: Conversion of hydroxyl groups to carbonyl groups to form the oxo-xanthene structure.
Acetylation: Addition of acetate groups to the dihydroxy positions to form the final diacetate compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: Methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate involves its interaction with various molecular targets and pathways. The compound’s methoxy and acetate groups play a crucial role in its biological activity by modulating its interaction with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate can be compared with other xanthone derivatives, such as:
6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Known for its antioxidant properties.
2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid: Studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other xanthone derivatives.
Properties
CAS No. |
89783-72-2 |
---|---|
Molecular Formula |
C21H20O10 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(8-acetyloxy-3,5,6,7-tetramethoxy-9-oxoxanthen-1-yl) acetate |
InChI |
InChI=1S/C21H20O10/c1-9(22)29-12-7-11(25-3)8-13-14(12)16(24)15-17(30-10(2)23)19(26-4)21(28-6)20(27-5)18(15)31-13/h7-8H,1-6H3 |
InChI Key |
PNJPUNOZSJYTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C(C(=C3OC(=O)C)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.